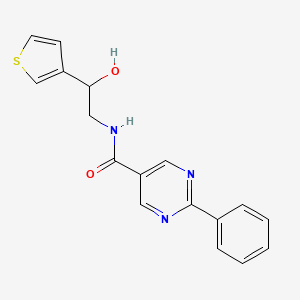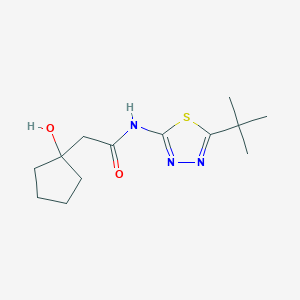
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide, also known as THPN, is a chemical compound that has been extensively studied for its potential therapeutic properties. THPN belongs to the class of pyrimidine derivatives and has been shown to possess several pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in the proliferation and survival of cancer cells. Moreover, N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the activity of reverse transcriptase, an enzyme that plays a key role in the replication of HIV and HCV.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Moreover, N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been shown to inhibit the replication of HIV and HCV in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to possess several pharmacological activities, making it a potential therapeutic agent. However, N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide. First, more studies are needed to understand the pharmacokinetics and toxicity of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide in vivo. Second, more studies are needed to understand the mechanism of action of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide and its potential targets. Third, more studies are needed to evaluate the efficacy of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide in animal models of inflammation, cancer, and viral infections. Fourth, more studies are needed to optimize the synthesis method of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide and develop more potent analogs. Fifth, more studies are needed to evaluate the potential of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-amino-4-phenylpyrimidine-5-carboxamide with 2-bromo-3-hydroxythiophene in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, and the resulting product is purified by column chromatography to obtain N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide with a yield of 70%. The chemical structure of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(13-6-7-23-11-13)10-20-17(22)14-8-18-16(19-9-14)12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKRRHGJBQLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)

![N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640213.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)
![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)